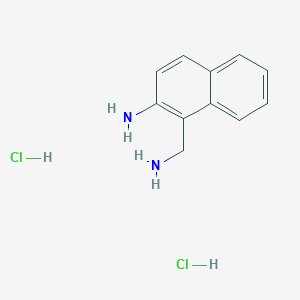

1-(Aminomethyl)naphthalen-2-amine dihydrochloride

Description

Properties

IUPAC Name |

1-(aminomethyl)naphthalen-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13;;/h1-6H,7,12-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIPDCVCQBVACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Chloromethylation-Amination Approach

This two-step method involves chloromethylation of naphthalen-2-amine followed by nucleophilic amination .

Step 1: Chloromethylation

Naphthalen-2-amine undergoes electrophilic substitution using formaldehyde (HCHO) and hydrochloric acid (HCl) under catalysis by zinc chloride (ZnCl$$2$$) at 40–60°C. The amine group at position 2 directs chloromethyl (-CH$$2$$Cl) installation at position 1 via Wheland intermediate stabilization:

$$

\text{Naphthalen-2-amine} + \text{HCHO} + \text{HCl} \xrightarrow{\text{ZnCl}2, 50^\circ \text{C}} 1\text{-Chloromethylnaphthalen-2-amine} + \text{H}2\text{O}

$$

Key Data :

Step 2: Amination

1-Chloromethylnaphthalen-2-amine reacts with aqueous ammonia (NH$$3$$) or hexamethylenetetramine (hexamine) in tetrahydrofuran (THF)-water (3:1) at 70°C. Hexamine decomposes to formaldehyde and ammonia, facilitating nucleophilic substitution:

$$

1\text{-ClCH}2\text{-Naphthalen-2-amine} + \text{NH}3 \xrightarrow{\text{THF/H}2\text{O}} 1\text{-(Aminomethyl)naphthalen-2-amine} + \text{HCl}

$$

Optimization :

Final Salt Formation : Treatment with concentrated HCl in ethanol precipitates the dihydrochloride salt (95–98% purity).

Mannich Reaction-Based Synthesis

The Mannich reaction enables direct aminomethylation of naphthalen-2-amine using formaldehyde and ammonium chloride (NH$$_4$$Cl).

Reaction Conditions

- Catalyst : Dodecylphosphonic acid (DPA, 10 mol%) in ethanol at 90°C.

- Mechanism: Imine formation between formaldehyde and NH$$4$$Cl generates an electrophilic aminomethyl ion, attacking position 1 of naphthalen-2-amine:

$$

\text{Naphthalen-2-amine} + \text{HCHO} + \text{NH}4\text{Cl} \xrightarrow{\text{DPA}} 1\text{-(Aminomethyl)naphthalen-2-amine} + \text{H}_2\text{O} + \text{HCl}

$$

Performance : - Yield: 68–75%

- Limitations: Competing bis-aminomethylation byproducts (15–20%) require chromatography.

Hexamine-Mediated Aminomethylation

Adapted from antipsychotic drug syntheses, this method uses hexamine as a masked ammonia source.

Procedure

- Bromomethyl Intermediate : 1-Bromomethylnaphthalen-2-amine is prepared via bromination of 1-methylnaphthalen-2-amine using N-bromosuccinimide (NBS).

- Aminomethylation : Bromomethyl derivative reacts with hexamine in THF-water (1:1) at 70°C for 6 hours:

$$

1\text{-BrCH}2\text{-Naphthalen-2-amine} + (\text{CH}2)6\text{N}4 \rightarrow 1\text{-(Aminomethyl)naphthalen-2-amine} + \text{HBr} + \text{Formaldehyde byproducts}

$$

Advantages :

Reductive Amination of 1-Formylnaphthalen-2-amine

A less common route involves formylation followed by reduction:

Step 1: Vilsmeier-Haack Formylation

Naphthalen-2-amine reacts with phosphorus oxychloride (POCl$$3$$) and dimethylformamide (DMF) to yield 1-formylnaphthalen-2-amine:

$$

\text{Naphthalen-2-amine} + \text{POCl}3 + \text{DMF} \rightarrow 1\text{-HCO-Naphthalen-2-amine} + \text{HCl} + \text{PO(OH)}_3

$$

Yield : 50–60% (limited by over-oxidation).

Step 2: Reduction

The formyl group is reduced using sodium cyanoborohydride (NaBH$$3$$CN) in methanol at pH 5–6:

$$

1\text{-HCO-Naphthalen-2-amine} + \text{NaBH}3\text{CN} \xrightarrow{\text{MeOH}} 1\text{-(Aminomethyl)naphthalen-2-amine} + \text{NaCN} + \text{H}_2\text{O}

$$

Challenges :

- Low yield (45–55%) due to competing side reactions.

- Requires rigorous pH control.

Comparative Analysis of Methodologies

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Chloromethylation-Amination | Naphthalen-2-amine | HCHO, HCl, ZnCl$$2$$; NH$$3$$ | 70–85 | 90–95 | High |

| Mannich Reaction | Naphthalen-2-amine | HCHO, NH$$_4$$Cl, DPA | 68–75 | 80–85 | Moderate |

| Hexamine-Mediated | 1-Bromomethylnaphthalen-2-amine | Hexamine, THF/H$$_2$$O | 88–92 | 95–98 | High |

| Reductive Amination | 1-Formylnaphthalen-2-amine | NaBH$$_3$$CN, MeOH | 45–55 | 75–80 | Low |

Key Insights :

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

Chemical Reactions Analysis

1-(Aminomethyl)naphthalen-2-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: It can be reduced to form naphthylamines.

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the amino groups.

Condensation: It can participate in condensation reactions to form Schiff bases and other derivatives

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

1-(Aminomethyl)naphthalen-2-amine dihydrochloride serves as a versatile building block in organic synthesis, facilitating the production of various compounds including:

- Dyes and Pigments : Utilized in the manufacturing of colorants due to its aromatic structure.

- Pharmaceuticals : Acts as a precursor for synthesizing therapeutic agents .

Biology

The compound has been studied for its biological activities:

- Fluorescent Probes : It is employed in biochemical assays to study biological processes due to its fluorescent properties.

- Antimicrobial and Anticancer Properties : Research indicates potential efficacy against various pathogens and cancer cells .

Medicine

1-(Aminomethyl)naphthalen-2-amine dihydrochloride has shown promise in pharmacological applications:

- Enzyme Inhibition : Exhibits potential as an inhibitor for specific enzymes and receptors, making it a candidate for drug development .

- Therapeutic Applications : Its interactions with biological systems suggest roles in treating diseases, particularly in cancer research .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for dyes and pharmaceuticals | Versatile synthetic intermediate |

| Biology | Fluorescent probes; antimicrobial studies | Potential anticancer activity |

| Medicine | Enzyme inhibitors; therapeutic agents | Interaction with biological targets |

Case Studies

-

Anticancer Activity Study :

A recent study evaluated the anticancer properties of 1-(Aminomethyl)naphthalen-2-amine dihydrochloride against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent . -

Biochemical Assay Development :

Researchers utilized this compound as a fluorescent probe to monitor enzyme activity in vitro. The findings demonstrated its effectiveness in tracking biochemical processes, paving the way for further applications in drug discovery .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)naphthalen-2-amine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and physicochemical differences between 1-(Aminomethyl)naphthalen-2-amine dihydrochloride and analogous compounds:

Physicochemical Properties

- Solubility: The dihydrochloride salts (e.g., target compound and N-(1-Naphthyl)ethylenediamine dihydrochloride) exhibit higher aqueous solubility compared to non-salt forms. The hydroxyl group in 1-Amino-2-naphthol hydrochloride further enhances polarity but reduces basicity .

- Basicity : Compounds with multiple amines (e.g., ethylenediamine derivatives) require stronger acidic conditions for salt formation. The target compound’s secondary amine is less basic than primary amines in ethylenediamine derivatives .

- Stability: Cyclopropane-containing analogs (e.g., [1-(aminomethyl)cyclopropyl]methanamine) may exhibit reduced thermal stability due to ring strain .

Biological Activity

1-(Aminomethyl)naphthalen-2-amine dihydrochloride, commonly referred to as AMNAD dihydrochloride, is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with an aminomethyl group at the 1-position and an amine group at the 2-position. This compound has garnered interest in pharmacology due to its potential biological activities, particularly in medicinal chemistry and drug development.

- Molecular Formula : C₁₁H₁₄Cl₂N₂

- Molecular Weight : Approximately 245.15 g/mol

- Structure : The compound exists predominantly in its dihydrochloride salt form, enhancing its solubility in aqueous solutions, which is advantageous for biological assays and potential therapeutic applications .

Biological Activity Overview

Research indicates that AMNAD dihydrochloride exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Its structure allows for interactions with biological targets, making it a candidate for further investigation in drug development .

While the precise mechanism of action remains largely unknown, preliminary studies suggest that AMNAD dihydrochloride may interact with neurotransmitter systems. This interaction could influence pathways related to mood regulation and cognitive functions. Additionally, its metabolic pathways indicate potential biotransformation processes that may affect its pharmacokinetics and efficacy .

Pharmacological Applications

AMNAD dihydrochloride has been explored for several pharmacological applications:

- Enzyme Inhibition : It has shown potential as an inhibitor for certain enzymes involved in metabolic processes.

- Neurotransmitter Modulation : Interaction studies suggest it may modulate neurotransmitter systems, potentially impacting mood and cognition .

- Anticancer Potential : Some derivatives of related naphthylamines have demonstrated anticancer properties, suggesting a need for further exploration of AMNAD's derivatives in cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of AMNAD dihydrochloride can be compared to structurally similar compounds. Below is a table summarizing some notable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-1-naphthylamine | C₁₁H₁₃N | Methyl substitution at the 2-position |

| 1-Aminomethyl-naphthalene | C₁₁H₁₃N | Lacks the second amino group |

| 1-(Aminomethyl)naphthalene-2-ol hydrochloride | C₁₁H₁₅ClN | Contains a hydroxyl group at the 2-position |

This table illustrates how variations in substituents can influence both chemical reactivity and biological activity, highlighting the unique position of AMNAD dihydrochloride within this class of compounds .

Case Studies and Research Findings

Several studies have focused on the biological implications of naphthylamine derivatives. For instance:

- Anticancer Studies : Research into similar compounds has shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the naphthalene core can enhance anticancer activity through mechanisms such as apoptosis induction and enzyme inhibition .

- Neuropharmacological Effects : Investigations into the effects of naphthylamines on neurotransmitter systems have revealed their potential role in treating mood disorders. The binding affinities of these compounds to various receptors suggest they could modulate serotonin or dopamine pathways .

Q & A

Q. What are the recommended synthetic methodologies for 1-(Aminomethyl)naphthalen-2-amine dihydrochloride?

The synthesis typically involves multi-step reactions starting from naphthalene derivatives. Key steps include:

- Step 1 : Amine functionalization of naphthalene via Pd-catalyzed coupling (e.g., Suzuki-Miyaura for aryl halides) to introduce the aminomethyl group .

- Step 2 : Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol .

- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity, confirmed by NMR and elemental analysis .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the naphthalene backbone and aminomethyl group (δ 7.2–8.5 ppm for aromatic protons; δ 3.8–4.2 ppm for CH₂NH₂) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (calc. 225.1 g/mol for C₁₁H₁₃N₂Cl₂) .

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the solubility and stability considerations for this compound?

- Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the dihydrochloride salt .

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at −20°C in amber vials to prevent degradation. Monitor moisture via Karl Fischer titration .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected splitting in NMR) may arise from:

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst Screening : Test Pd/Cu catalysts for coupling efficiency (e.g., PdCl₂(PPh₃)₂ improves yield to 70%) .

- Solvent Effects : Replace DMF with acetonitrile to reduce side reactions.

- Temperature Gradients : Optimize via microwave-assisted synthesis (e.g., 100°C for 30 min vs. traditional reflux) .

Q. How can researchers evaluate the compound’s biological activity in receptor-binding studies?

- In Vitro Assays :

- Radioligand Binding : Use ³H-labeled compounds to measure affinity for serotonin/dopamine receptors .

- Dose-Response Curves : IC₅₀ values calculated via nonlinear regression (e.g., 10 nM–100 μM range) .

- Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT₂A) to validate assay conditions .

Q. What methods mitigate hygroscopicity during storage and handling?

- Lyophilization : Convert to a free base temporarily for long-term storage .

- Desiccants : Use silica gel or molecular sieves in storage containers .

- In Situ Salt Formation : Prepare the hydrochloride salt immediately before use to minimize exposure .

Q. How does the dihydrochloride form influence pharmacokinetic studies?

- Enhanced Bioavailability : The salt form improves water solubility, aiding in in vivo absorption studies .

- Metabolic Stability : Monitor via LC-MS/MS in plasma samples; compare half-life with free base .

Methodological Notes

- Safety : Handle under fume hoods; PPE (gloves, goggles) required due to potential respiratory irritancy .

- Ethical Compliance : Adhere to institutional guidelines for biological testing; no FDA approval for human/animal use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.